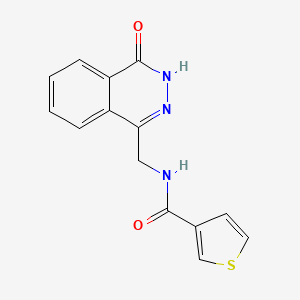

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide

Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone ring and a thiophene moiety, making it a subject of interest for further study and development.

Properties

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-13(9-5-6-20-8-9)15-7-12-10-3-1-2-4-11(10)14(19)17-16-12/h1-6,8H,7H2,(H,15,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRBZSHCCWMYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-3-carboxamide moiety is then introduced through a nucleophilic substitution reaction, where the appropriate thiophene derivative reacts with the phthalazinone intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives with altered properties.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring or the phthalazinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties

Scientific Research Applications

Chemistry: In chemistry, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, molecular docking, and pro-apoptotic activities, contributing to the understanding of cellular processes and disease mechanisms.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares a similar phthalazinone core but has a different substituent on the benzene ring.

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another related compound with a simpler structure, lacking the thiophene moiety.

Uniqueness: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide stands out due to its combination of the phthalazinone ring and the thiophene group, which imparts unique chemical and biological properties not found in its similar counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments are expected to unlock its full potential and contribute to advancements in chemistry, biology, medicine, and industry.

Biological Activity

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is a derivative of thiophene, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the phthalazinone moiety suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring linked to a phthalazine derivative through a methylene bridge. This structural arrangement may enhance its lipophilicity and biological activity.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₂ |

| Molecular Weight | 305.33 g/mol |

| Melting Point | To be determined |

| Solubility | Moderate in organic solvents |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have shown that thiophene derivatives can possess significant antibacterial properties. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin.

Example Data:

| Compound | MIC (mg/mL) | Bacteria Tested |

|---|---|---|

| N-(4-Oxo-phthalazinyl) | 0.004 | Enterobacter cloacae |

| N-(4-Oxo-phthalazinyl) | 0.015 | Staphylococcus aureus |

Anticancer Activity

The phthalazinone scaffold has been associated with anticancer properties, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This mechanism is crucial for DNA repair processes in cancer cells.

Case Study:

In a study examining the efficacy of phthalazinone derivatives in combination therapies for cancer treatment, it was found that these compounds could enhance the effects of traditional chemotherapeutics. For example, N-(4-Oxo-phthalazinyl) derivatives were shown to potentiate the activity of alkylating agents like temozolomide.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve:

- Inhibition of Enzymatic Activity: Potential inhibition of key enzymes involved in bacterial cell wall synthesis or DNA repair mechanisms in cancer cells.

- Interaction with Biological Targets: The compound may interact with specific receptors or pathways involved in inflammation or tumor growth.

Synthesis and Analytical Methods

The synthesis of this compound involves several key steps requiring careful control over reaction conditions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide to improve yield and purity?

- Methodology :

- Solvent Selection : Use polar aprotic solvents like acetonitrile under reflux conditions to enhance reaction kinetics while minimizing side reactions .

- Cyclization Catalysts : Employ iodine and triethylamine (TEA) to facilitate cyclization steps, as demonstrated in analogous thiophene-carboxamide syntheses .

- Statistical Experimental Design : Apply factorial design or response surface methodology (RSM) to identify critical parameters (e.g., temperature, stoichiometry) that maximize yield. This reduces trial-and-error approaches by 30–50% .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm regiochemistry of the thiophene-carboxamide and phthalazinone moieties. Compare spectral data with structurally related compounds (e.g., 1,3,4-thiadiazole derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and detects impurities.

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .

Q. What preliminary biological screening approaches are appropriate to assess its therapeutic potential?

- Methodology :

- In Vitro Assays : Screen for antimicrobial, antitumor, or antiviral activity using cell-based models. For example, test against human cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Target Identification : Use fluorescence polarization assays or surface plasmon resonance (SPR) to assess binding affinity to enzymes like kinases or proteases .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methodology :

- Quantum Chemical Calculations : Perform density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., PARP-1 for phthalazinone derivatives) using software like AutoDock Vina. Prioritize derivatives with lower binding energies .

- Dynamics Simulations : Conduct molecular dynamics (MD) to evaluate stability of ligand-target complexes over time .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify discrepancies in drug delivery .

- Feedback Loops : Integrate experimental data (e.g., in vivo tumor regression rates) with computational models to refine dosing regimens. ICReDD’s approach demonstrates a 20% improvement in translational accuracy .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo activity .

Q. How do researchers establish structure-activity relationships (SAR) for modifications in the thiophene-carboxamide moiety?

- Methodology :

- Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing/donating groups (e.g., halogens, methoxy) at the thiophene 3-position. Assess impact on biological activity .

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic features with potency .

- Crystallography : Solve X-ray structures of ligand-target complexes to identify critical hydrogen bonds or π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.